5-Methoxy-1H-indene
Overview
Description
5-Methoxy-1H-indene is an organic compound belonging to the indene family, characterized by a methoxy group attached to the fifth carbon of the indene ring Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indene can be achieved through several methods. One common approach involves the methoxylation of 1H-indene. This process typically includes the following steps:
Starting Material: 1H-indene
Reagent: Methanol
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Reaction Conditions: Refluxing the mixture at elevated temperatures
The reaction proceeds through electrophilic aromatic substitution, where the methoxy group is introduced to the indene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the double bond in the indene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 5-methoxy-1H-indane.
Substitution: Formation of 5-bromo-1H-indene or 5-chloro-1H-indene.
Scientific Research Applications
5-Methoxy-1H-indene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indene involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets may vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Hydroxy-1H-indene: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
5-Methoxy-2H-indene: A structural isomer with the methoxy group in a different position, affecting its reactivity and applications.
Uniqueness
5-Methoxy-1H-indene is unique due to the presence of the methoxy group at the fifth position, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
5-methoxy-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2,4-7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYMLAKNNWKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC=C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508083 | |
Record name | 5-Methoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-07-6 | |
Record name | 5-Methoxy-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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